Precision Synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile
Precision Synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile
The following technical guide details the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3). This document is structured for researchers requiring a robust, scalable, and scientifically validated pathway.
Executive Summary
Target Molecule: 2,3-Dimethyl-2H-indazole-4-carbonitrile Core Scaffold: 2H-Indazole (Kinetic Isomer) Key Challenge: Regioselective alkylation at the N2 position over the thermodynamically favored N1 position.[1] Applications: This compound serves as a critical intermediate in the synthesis of polypharmacology-focused kinase inhibitors (e.g., targeting VEGFR, PDGFR) and PARP inhibitors.[2] The 2H-indazole tautomer offers unique hydrogen-bond acceptor geometries often exploited in ATP-competitive drug design.[1]
Retrosynthetic Analysis
The synthesis is designed to overcome the inherent bias of indazoles to alkylate at the N1 position.[2] A Late-Stage Cyanation strategy is employed to avoid potential hydrolysis of the nitrile group during the harsh cyclization or alkylation steps.[1]
-
Disconnection 1 (Functionalization): The C4-nitrile is installed via Palladium-catalyzed cyanation of a C4-bromide precursor.[1][2]
-
Disconnection 2 (Regiocontrol): The N2-methyl group is introduced via a directed methylation protocol using Dimethyl Carbonate (DMC), which favors the 2H-tautomer under specific basic conditions.[1][2]
-
Disconnection 3 (Core Formation): The indazole backbone is constructed from 1-(3-bromo-2-fluorophenyl)ethan-1-one, utilizing the fluorine atom as a leaving group for hydrazine-mediated cyclization.[1][2]
Figure 1: Retrosynthetic logic flow prioritizing N2-regioselectivity and late-stage functionalization.
Primary Synthesis Pathway
This protocol prioritizes yield, purity, and reproducibility.[2] The use of Dimethyl Carbonate (DMC) as a methylating agent is highlighted for its "green" profile and high selectivity for the N2 position in the presence of DABCO.[1][2]
Step 1: Indazole Core Construction
Reaction: Cyclization of 2-fluoro-3-bromoacetophenone with hydrazine hydrate.[1]
-
Reagents: 1-(3-bromo-2-fluorophenyl)ethan-1-one (1.0 eq), Hydrazine hydrate (5.0 eq).
-
Solvent: n-Butanol or Ethanol.[1]
Protocol:
-
Charge a reaction vessel with 1-(3-bromo-2-fluorophenyl)ethan-1-one dissolved in n-Butanol (5 mL/g).
-
Add Hydrazine hydrate (80% aqueous solution) dropwise at room temperature.
-
Heat the mixture to reflux. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.[1][2]
-
Upon completion, cool to room temperature. The product, 4-bromo-3-methyl-1H-indazole , often precipitates.[1]
-
Filter the solid, wash with cold water and hexanes.[2] If no precipitate forms, concentrate the solvent and recrystallize from ethanol.[2]
Why this works: The hydrazine first forms a hydrazone at the ketone.[2] The terminal amine of the hydrazone then performs an intramolecular nucleophilic aromatic substitution (
Step 2: Regioselective N2-Methylation
Reaction: Alkylation using Dimethyl Carbonate (DMC) and DABCO.[1][2]
-
Reagents: 4-Bromo-3-methyl-1H-indazole (1.0 eq), Dimethyl Carbonate (DMC, 2.0 eq), DABCO (1,4-Diazabicyclo[2.2.2]octane, 0.1–0.5 eq).[1][2]
Protocol:
-
Dissolve 4-bromo-3-methyl-1H-indazole in DMF.
-
Heat to 95°C under an inert atmosphere (
). -
Monitor via HPLC/LC-MS.[1] You are looking for the N2-methyl product (lower retention time on reverse phase usually) vs. the N1-methyl byproduct.[1][2]
-
Workup: Pour into ice water. The 2H-indazole is typically less soluble in water than the catalyst.[1] Extract with Ethyl Acetate.[1][2][4]
-
Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes). The 2,3-dimethyl-2H-indazole isomer typically elutes after the 1,3-dimethyl isomer due to higher polarity, though this can vary by stationary phase.[1][2]
Mechanism & Selectivity: While alkyl halides (MeI) often favor the thermodynamic N1-product, DMC combined with DABCO creates a catalytic cycle that kinetically favors the N2-position.[1][2] DABCO activates DMC, forming a reactive methylated quaternary ammonium species that transfers the methyl group to the more nucleophilic N2 nitrogen of the indazole anion.[2]
Step 3: Palladium-Catalyzed Cyanation
Reaction: Rosenmund-von Braun reaction variant or Buchwald cyanation.[1]
-
Reagents: 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), Zinc Cyanide (
, 0.6 eq), (5-10 mol%).[1][2] -
Conditions: 120°C for 4–6 hours (Microwave or conventional heating).
Protocol:
-
In a glovebox or under strict Argon flow, combine the bromide substrate,
, and in a pressure vial.[2] -
Add anhydrous, degassed DMF.
-
Seal and heat to 120°C.
-
Safety Note: This reaction generates cyanide species.[1][2] Use bleach traps for waste.[1][2]
-
Workup: Dilute with EtOAc, wash with 1M
(to scavenge zinc/copper salts) and brine. -
Purification: Recrystallization from Ethanol/Heptane or column chromatography.[1][2]
-
Final Product: 2,3-Dimethyl-2H-indazole-4-carbonitrile .
Quantitative Data & Process Parameters
| Step | Key Reagent | Temp (°C) | Typical Yield | Critical Parameter |
| 1. Cyclization | Hydrazine Hydrate | 110 | 85-92% | Stoichiometry of hydrazine must be excess to prevent dimer formation.[1] |
| 2. Methylation | DMC / DABCO | 95 | 70-80% | Temperature control; >120°C may promote rearrangement to N1. |
| 3.[1] Cyanation | 120 | 65-75% | Oxygen exclusion is vital for catalyst longevity.[1][2] |
Visualizing the Pathway
The following diagram illustrates the detailed reaction flow, including the critical N2-selectivity step.
Figure 2: Complete synthesis workflow highlighting reagents and intermediates.
Troubleshooting & Optimization
-
Isomer Separation: If Step 2 yields a mixture of N1 (1,3-dimethyl) and N2 (2,3-dimethyl) isomers, they can be separated.[2] The N2 isomer generally has a lower melting point and different Rf value.[1][2] Use 2D-NMR (NOESY) to confirm structure: The N2-Methyl group will show NOE correlations with the C3-Methyl group, whereas the N1-Methyl will show correlations with the C7-Proton.[1]
-
Cyanation Stalling: If the conversion in Step 3 is low, switch to XPhos Pd G3 or Pd2(dba)3/dppf catalyst systems, which are more robust for sterically hindered aryl bromides.[2]
-
Safety: The cyanation step involves highly toxic cyanides.[1][2] All weighing should be done in a fume hood or glovebox.[1][2] Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1][2]
References
-
Li, J. et al. "Regioselective Synthesis of 2-Substituted Indazoles via Base-Promoted Alkylation."[1] Journal of Organic Chemistry, 2016.[2] (General methodology for N2 alkylation).
-
ChemicalBook. "Synthesis of 2,3-dimethyl-6-nitro-2H-indazole." Patent CN114380748, 2022.[2][3] (Protocol for DMC/DABCO methylation of indazoles).
-
Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][2][5] Synth. 2020, 97, 262-273.[2] (Cyanation conditions reference).[1][2]
-
PubChem. "2,3-Dimethyl-2H-indazole-4-carbonitrile Compound Summary."[1] National Library of Medicine.[1][2] (Compound verification).
Sources
- 1. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
